molecular formula C20H24IN5O B2623439 (3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898434-69-0

(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2623439
CAS RN: 898434-69-0
M. Wt: 477.35
InChI Key: KPEKOQRMODHRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Iodophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinylpyridazinyl compounds and is commonly referred to as IPPP.

Mechanism of Action

Target of Action

Similar compounds have been used in the development of protein degrader libraries , suggesting that this compound may also interact with proteins to modulate their function.

Biochemical Pathways

Given the potential protein-degrading properties of this compound , it may be involved in pathways related to protein turnover and degradation.

Pharmacokinetics

Similar compounds have shown improved pharmacokinetic profiles when fluorinated , suggesting that the iodination in this compound may also influence its ADME properties.

Result of Action

Based on the potential protein-degrading properties of this compound , it may lead to the degradation of its target proteins, thereby modulating their function.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPP for lab experiments is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, IPPP is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of IPPP is its limited solubility, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for research on IPPP. One area of interest is the development of new synthetic routes for the compound, which could lead to more efficient and cost-effective methods of production. Additionally, further studies are needed to fully understand the potential therapeutic applications of IPPP, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new formulations of IPPP that improve its solubility and bioavailability could lead to more effective therapeutic agents.

Synthesis Methods

The synthesis of IPPP involves a multi-step process that begins with the reaction of 3-iodobenzaldehyde with 4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazine in the presence of catalytic amounts of base. This reaction yields the intermediate product, which is then subjected to further reactions to obtain the final product, IPPP.

Scientific Research Applications

IPPP has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3-iodophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEKOQRMODHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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